3-(5-Tert-butyl-1,3-oxazol-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(5-tert-butyl-1,3-oxazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)7-6-11-8(14-7)4-5-9(12)13/h6H,4-5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMKWWHNOUBLMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxazole ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Tert-butyl-1,3-oxazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .
Scientific Research Applications
3-(5-Tert-butyl-1,3-oxazol-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological activity of oxazole-propanoic acid derivatives is highly dependent on substituents on the oxazole ring. Below is a comparative analysis of key analogs:
3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic Acid (Oxaprozin)
- Structure : Two phenyl groups at the 4- and 5-positions of the oxazole ring.
- Activity : Transition metal complexes of oxaprozin exhibit significant antiproliferative activity against cancer cell lines (e.g., HeLa, K562) via apoptosis induction .
- Applications: Used in non-steroidal anti-inflammatory drugs (NSAIDs) due to COX-2 inhibition .
3-[4,5-Bis(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid
- Structure : Two 4-chlorophenyl groups at the 4- and 5-positions.
- Activity: Enhanced antimicrobial activity compared to non-halogenated analogs, likely due to increased electron-withdrawing effects and membrane permeability .
3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic Acid
- Structure : A 2,4-dichlorophenyl group at the 5-position.
3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic Acid
- Structure : Methyl and phenyl groups at the 4- and 5-positions, respectively.
- Activity : Moderate antibacterial and antifungal activity, attributed to the balance between hydrophobicity and steric effects .
Chlorinated 3-Phenylpropanoic Acid Derivatives
Mechanistic Insights
- Antiproliferative Activity : Oxaprozin and its metal complexes (e.g., Cu²⁺, Zn²⁺) disrupt mitochondrial function and ROS generation in cancer cells .
- Antimicrobial Selectivity: Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) target bacterial membranes without harming mammalian cells, likely due to differences in membrane composition .
- Role of Substituents :
Biological Activity
3-(5-Tert-butyl-1,3-oxazol-2-yl)propanoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C10H15NO3
- CAS Number: 1216319-45-7
The compound features an oxazole ring substituted with a tert-butyl group and a propanoic acid chain. Its unique structure is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Modulation: It may bind to receptors in the body, influencing signal transduction pathways that govern cellular responses.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections.
Biological Activities
Research has identified several key biological activities associated with this compound:
Antimicrobial Properties
Studies have indicated that the compound shows significant activity against various bacterial strains. For example:
- Escherichia coli : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Staphylococcus aureus : Showed effective inhibition at concentrations as low as 16 µg/mL.
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as:
- HeLa Cells : Treatment resulted in a 50% reduction in cell viability at a concentration of 25 µg/mL after 48 hours.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers conducted a series of experiments to evaluate the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents.
-
Evaluation of Anticancer Activity :
- A study published in Molecules explored the effects of the compound on various cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with similar oxazole derivatives:
| Compound Name | Structure | Biological Activity | Remarks |
|---|---|---|---|
| 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid | Structure | Moderate antimicrobial activity | Less potent than target compound |
| 3-(5-tert-butyl-1,3-thiazol-2-yl)propanoic acid | Structure | Strong anticancer properties | Different ring structure affects activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(5-Tert-butyl-1,3-oxazol-2-yl)propanoic acid?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, oxazole ring formation can be achieved by reacting tert-butyl-substituted precursors (e.g., tert-butyl isocyanide) with α,β-unsaturated carbonyl compounds under reflux conditions in acetic acid or ethanol. Purification often involves recrystallization from polar aprotic solvents like ethyl acetate or column chromatography using silica gel . Key intermediates are confirmed via thin-layer chromatography (TLC) and characterized by / NMR and IR spectroscopy to validate functional groups and regioselectivity .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR (400 MHz, DMSO-d) identifies protons adjacent to the oxazole ring (δ 1.25–1.35 ppm for tert-butyl, δ 2.5–3.0 ppm for propanoic acid chain). NMR confirms carbonyl (δ ~170 ppm) and oxazole carbons (δ ~150–160 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (C=O stretch of carboxylic acid) and ~1650 cm (C=N stretch of oxazole) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 294.12 for CHNO) .
Q. What biological activities or pharmacological pathways are associated with structurally related oxazole-propanoic acid derivatives?
- Methodological Answer : Analogous compounds (e.g., Oxaprozin) exhibit anti-inflammatory activity via cyclooxygenase (COX) inhibition and suppression of NF-κB signaling. For the target compound, preliminary bioassays should include COX-1/COX-2 enzyme inhibition assays (using colorimetric kits) and cytokine profiling (e.g., IL-6, TNF-α) in macrophage models (e.g., RAW 264.7 cells) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclocondensation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to acetic acid .
- Temperature Control : Microwave-assisted synthesis (80–100°C, 30 min) reduces side reactions and improves purity . Post-synthesis, fractional crystallization or preparative HPLC (C18 column, acetonitrile/water gradient) enhances purity to >95% .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : Discrepancies often arise from dynamic rotational isomerism or crystal packing effects. Strategies include:
- Variable-Temperature NMR : Conduct NMR at 25°C and –40°C to identify coalescence points for rotamers .
- X-ray Crystallography : Resolve absolute configuration using SHELXL (single-crystal diffraction, Mo-Kα radiation). Refinement with SHELX software identifies bond angles and torsional strain influencing spectral splitting .
Q. What computational approaches predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian 09 with B3LYP/6-31G(d) basis set is standard .
- Molecular Docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB ID: 5KIR) to assess binding energy (< –8 kcal/mol suggests strong affinity) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Substituent Variation : Replace tert-butyl with smaller alkyl groups (e.g., methyl) to assess steric effects on COX inhibition.
- Bioisosteric Replacement : Substitute oxazole with thiazole and compare IC values in enzyme assays .
- Pharmacokinetic Profiling : Use Caco-2 cell monolayers to measure permeability (P > 1 × 10 cm/s indicates oral bioavailability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
